3-[(1-Pyrrolyl)methyl]piperidine
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Overview
Description
3-[(1-Pyrrolyl)methyl]piperidine is a heterocyclic compound that contains both a piperidine and a pyrrole ring. The compound is known for its unique chemical structure, which makes it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of both the piperidine and pyrrole rings allows for a wide range of chemical reactions and applications.
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives are present in more than twenty classes of pharmaceuticals and have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of therapeutic effects .
Biochemical Pathways
Compounds with a piperidine moiety are known to influence a variety of biological pathways, contributing to their diverse pharmacological activities .
Result of Action
Piperidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives have been found to interact with various enzymes and proteins
Cellular Effects
Piperidine derivatives have been found to have anticancer potential . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .
Dosage Effects in Animal Models
Piperine, a piperidine derivative, has been found to inhibit the development of solid tumors in mice when administered at a specific dosage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Pyrrolyl)methyl]piperidine typically involves the reaction of piperidine with pyrrole under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. This reaction requires a palladium catalyst, a base, and a solvent such as tetrahydrofuran. The reaction is carried out at elevated temperatures to facilitate the coupling of the piperidine and pyrrole rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Pyrrolyl)methyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as hydrogenation of the pyrrole ring.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon or platinum oxide are used for hydrogenation reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, such as hydrogenated pyrrole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(1-Pyrrolyl)methyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom.
Pyrrole: A five-membered ring containing one nitrogen atom.
N-Methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom.
Uniqueness
3-[(1-Pyrrolyl)methyl]piperidine is unique due to the presence of both piperidine and pyrrole rings in its structure. This dual-ring system allows for a broader range of chemical reactions and applications compared to compounds with only one of these rings. The combination of these rings also imparts unique biological activities, making it a valuable compound in pharmaceutical research.
Properties
IUPAC Name |
3-(pyrrol-1-ylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h1-2,6-7,10-11H,3-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACMYRFYUNRLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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